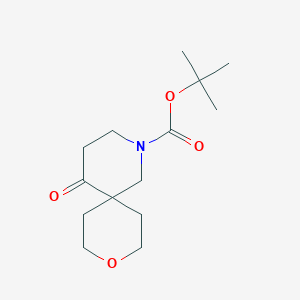

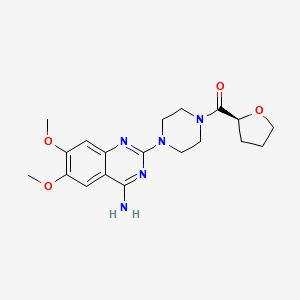

![molecular formula C21H15F3N4O B2492930 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-41-4](/img/structure/B2492930.png)

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves multiple steps, including the cyclization of appropriate precursors, amidation, and substitution reactions. These synthetic pathways typically employ various reagents and conditions to achieve the desired structural features and functional groups. For example, the synthesis of related compounds often involves reactions with cyanopyridine derivatives under reflux conditions to introduce the pyrimidinyl moiety (Maheswaran et al., 2012).

Applications De Recherche Scientifique

Targeted Inhibition and Anticancer Activity

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide and its derivatives have been explored for their inhibitory effects on certain enzymes and receptors, contributing to their potential anticancer properties. A notable example is the compound's role in inhibiting histone deacetylases (HDACs), enzymes involved in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as promising therapeutic agents for cancer treatment, as they can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. For instance, Zhou et al. (2008) described the synthesis and biological evaluation of a related compound, highlighting its isotype-selective inhibition of HDACs and significant antitumor activity in vivo (Zhou et al., 2008).

Molecular Docking Studies and Antimicrobial Evaluation

Research on benzimidazole derivatives, including those structurally related to this compound, has extended to antimicrobial applications. Sethi et al. (2016) conducted synthesis, characterization, molecular docking studies, and evaluated the in vitro antimicrobial activity of N-benzimidazol-1-yl-methyl-benzamide derivatives against various bacterial and fungal strains. Their findings suggest the potential of these compounds as antimicrobial agents, with certain derivatives displaying significant efficacy (Sethi et al., 2016).

Synthesis and Biological Evaluation of Novel Derivatives

The synthesis of novel derivatives based on the benzamide scaffold is an active area of research, aiming to discover compounds with enhanced biological activities. For example, Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study illustrates the versatility of the benzamide framework in generating new molecules with potential antiviral applications (Hebishy et al., 2020).

Propriétés

IUPAC Name |

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O/c1-13-18(27-20-25-9-4-10-28(13)20)14-5-3-8-17(12-14)26-19(29)15-6-2-7-16(11-15)21(22,23)24/h2-12H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCOBMKDZJGPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

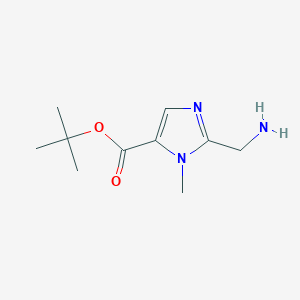

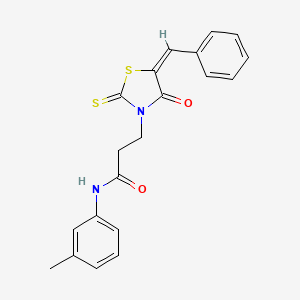

![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)

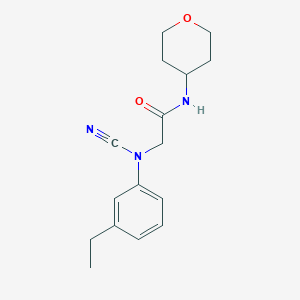

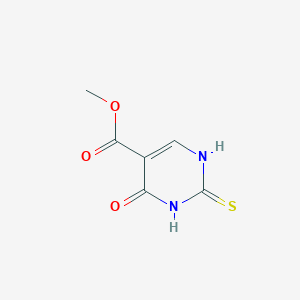

![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)

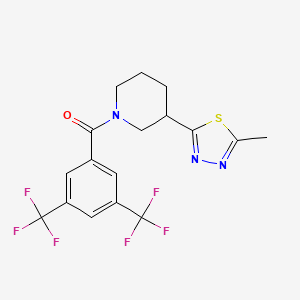

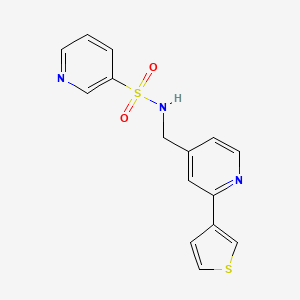

![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2492853.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)

![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2492862.png)